2,2-Dimethyl-6,7-dihydroxy-4-chromanone
Overview
Description
2,2-Dimethyl-6,7-dihydroxy-4-chromanone is a chemical compound belonging to the class of chromanones. Chromanones are oxygen-containing heterocycles that are significant due to their diverse biological and pharmaceutical activities. This compound is characterized by the presence of two methyl groups at the 2-position and hydroxyl groups at the 6 and 7 positions on the chromanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6,7-dihydroxy-4-chromanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. The reaction conditions often include heating in a water bath at temperatures ranging from 75°C to 80°C for 1 to 1.5 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as polyphosphoric acid or trifluoromethanesulfonic acid are commonly employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6,7-dihydroxy-4-chromanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 2,2-dimethyl-6,7-dioxo-4-chromanone.
Reduction: Formation of 2,2-dimethyl-6,7-dihydroxy-4-chromanol.
Substitution: Formation of 2,2-dimethyl-6,7-dimethoxy-4-chromanone.
Scientific Research Applications
2,2-Dimethyl-6,7-dihydroxy-4-chromanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6,7-dihydroxy-4-chromanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes and cytokines.
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-6,7-dimethoxy-4-chromanone
- 2,2-Dimethyl-6,7-dihydroxy-4-chromanol
- 2,2-Dimethyl-6,7-dioxo-4-chromanone
Uniqueness
2,2-Dimethyl-6,7-dihydroxy-4-chromanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 6 and 7 positions enhances its antioxidant activity compared to its methoxy or oxo analogs .
Properties
IUPAC Name |
6,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)5-9(14)6-3-7(12)8(13)4-10(6)15-11/h3-4,12-13H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRHFPHUUWREDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC(=C(C=C2O1)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.